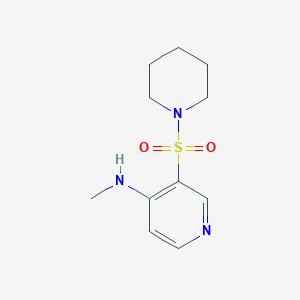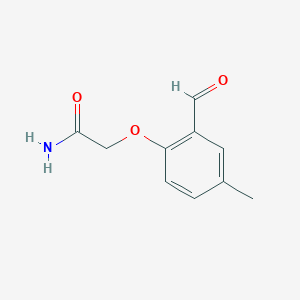![molecular formula C8H11BrO2 B13012954 {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Bromobicyclo[111]pentan-1-yl}methylacetate is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through various methods, including the Diels-Alder reaction of cyclopropane derivatives.
Bromination: The bicyclo[1.1.1]pentane is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the desired position.
Esterification: The brominated intermediate is then reacted with methyl acetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of {3-Hydroxybicyclo[1.1.1]pentan-1-yl}methylacetate or {3-Aminobicyclo[1.1.1]pentan-1-yl}methylacetate.
Reduction: Formation of bicyclo[1.1.1]pentan-1-ylmethylacetate.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-Bromobicyclo[111]pentan-1-yl}methylacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate is explored for its potential pharmacological properties. Its derivatives may exhibit activity against various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
- {3-Chlorobicyclo[1.1.1]pentan-1-yl}methylacetate
- {3-Fluorobicyclo[1.1.1]pentan-1-yl}methylacetate
- {3-Iodobicyclo[1.1.1]pentan-1-yl}methylacetate
Uniqueness
Compared to its analogs, {3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom’s size and electronegativity influence the compound’s physical and chemical properties, distinguishing it from its chloro, fluoro, and iodo counterparts.
Propiedades
Fórmula molecular |
C8H11BrO2 |
|---|---|
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl acetate |
InChI |
InChI=1S/C8H11BrO2/c1-6(10)11-5-7-2-8(9,3-7)4-7/h2-5H2,1H3 |
Clave InChI |
OMJXKHBQHGOAQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC12CC(C1)(C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)




![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)

![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
